
2,3,2'',3''-Tetrahydroochnaflavone and its
relationship to ochnaflavone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydroochnaflavone

Cat. No.: B12323119 Get Quote

An In-depth Technical Guide on 2,3,2'',3''-Tetrahydroochnaflavone and its Relationship to

Ochnaflavone

For Researchers, Scientists, and Drug Development
Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,2'',3''-tetrahydroochnaflavone
and its structural relationship and comparative biological activities with the parent biflavonoid,

ochnaflavone. Ochnaflavone, a well-studied natural product, is a biflavonoid composed of

apigenin and luteolin units linked by a diaryl ether bond. 2,3,2'',3''-Tetrahydroochnaflavone is

its partially saturated derivative, comprising naringenin and eriodictyol moieties. This guide

details their chemical structures, synthetic pathways, and known biological activities, with a

focus on quantitative data and experimental methodologies. Signaling pathways modulated by

ochnaflavone, particularly the MAPK and NF-κB pathways, are described and visualized. This

document is intended to serve as a valuable resource for researchers and professionals in the

fields of medicinal chemistry, pharmacology, and drug development.

Introduction
Biflavonoids are a class of polyphenolic compounds that have garnered significant attention in

the scientific community due to their diverse and potent biological activities. Among these,

ochnaflavone stands out due to its unique diaryl ether linkage between the B-rings of its
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constituent flavonoid monomers.[1][2] Ochnaflavone has demonstrated a wide array of

pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral

properties.[3][4][5]

A closely related compound, 2,3,2'',3''-tetrahydroochnaflavone, represents a partially

saturated analog of ochnaflavone. The structural difference lies in the hydrogenation of the C2-

C3 double bonds in both flavonoid units, converting the flavone moieties into flavanone

moieties. This structural modification can significantly impact the molecule's three-dimensional

conformation and, consequently, its biological activity. This guide aims to provide a detailed

comparison of these two compounds, focusing on their chemical synthesis and biological

evaluation.

Chemical Structures and Relationship
Ochnaflavone is an asymmetric biflavonoid composed of an apigenin and a luteolin subunit.

These units are connected through a C-O-C ether linkage between their respective B-rings.

2,3,2'',3''-Tetrahydroochnaflavone is the hydrogenated derivative of ochnaflavone. In this

molecule, the flavone cores of apigenin and luteolin are reduced to the flavanone structures of

naringenin and eriodictyol, respectively.

The core structural relationship is the saturation of the C2-C3 and C2''-C3'' double bonds,

which changes the planarity of the C-rings and introduces stereocenters.
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Figure 1: Chemical structures and relationship.

Synthesis and Experimental Protocols
Total Synthesis of Ochnaflavone
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The total synthesis of ochnaflavone has been successfully achieved, with key steps including

the formation of a diaryl ether intermediate followed by the construction of the two flavone

nuclei via ring cyclization.[1][3][4]

Experimental Protocol (Adapted from Ndoile & van Heerden, 2013):[3]

Synthesis of the Diaryl Ether Intermediate: The synthesis commences with the reaction of

isovanillin and 4-fluorobenzaldehyde under basic conditions to form the diaryl ether linkage.

Formation of the Dimeric Chalcone: The diaryl ether aldehyde is then subjected to a Claisen-

Schmidt condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone in the presence of a

strong base (e.g., KOH) in ethanol. This reaction yields the ether-linked dimeric chalcone.[3]

[4]

Oxidative Cyclization to the Biflavone Core: The dimeric chalcone is treated with a catalytic

amount of iodine in pyridine to induce oxidative cyclization, forming the pentamethyl ether of

ochnaflavone.

Demethylation: The final step involves the demethylation of the protected hydroxyl groups

using a strong demethylating agent like boron tribromide (BBr₃) in a dry, inert solvent such as

dichloromethane (CH₂Cl₂) to yield ochnaflavone.[3]

Isovanillin + 4-Fluorobenzaldehyde Diaryl Ether IntermediateBase Ether-linked Dimeric Chalcone2'-hydroxy-4',6'-dimethoxyacetophenone, KOH, EtOH Pentamethyl Ether of OchnaflavoneIodine, Pyridine OchnaflavoneBBr3, CH2Cl2

Click to download full resolution via product page

Figure 2: Synthetic workflow for ochnaflavone.

Synthesis of 2,3,2'',3''-Tetrahydroochnaflavone
The first total synthesis of (±)-2,3,2'',3''-tetrahydroochnaflavone has been achieved.[6] The

key steps are similar to those for ochnaflavone, involving the formation of a diaryl ether and

subsequent cyclization of an ether-linked bichalcone to form the dihydroflavone (flavanone)

rings.[6] The synthesis of the permethyl ether of 2,3,2'',3''-tetrahydroochnaflavone has also

been reported.[1][7]
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Experimental Protocol (Conceptualized from available literature):[6][7]

Starting Materials: The synthesis starts with 2,4,6-trihydroxyacetophenone and 4-

hydroxybenzaldehyde.[6]

Formation of Diaryl Ether: Similar to the ochnaflavone synthesis, a diaryl ether linkage is

formed.

Formation of Bichalcone: An ether-linked bichalcone is synthesized.

Cyclization to Dihydroflavone: The crucial difference lies in the cyclization step, which is

controlled to yield the dihydroflavone (flavanone) rings instead of the flavone rings. This can

be achieved under specific reaction conditions, for example, using oxalic acid which can

favor the formation of the flavanone structure.[7]

Biological Activities and Quantitative Data
Ochnaflavone
Ochnaflavone exhibits a broad spectrum of biological activities. The following tables summarize

the quantitative data from various studies.

Table 1: Anti-inflammatory Activity of Ochnaflavone
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Assay Cell Line/System IC₅₀ Value Reference

Inhibition of COX-2

dependent PGD₂

generation

Mouse bone marrow-

derived mast cells

(BMMC)

0.6 µM [4]

Inhibition of LTC₄

production

Mouse bone marrow-

derived mast cells

(BMMC)

6.56 µM [4]

Inhibition of

degranulation

Mouse bone marrow-

derived mast cells

(BMMC)

3.01 µM [4]

Inhibition of rat

platelet phospholipase

A₂

Purified enzyme ~3 µM [5]

Inhibition of purified

rat platelet sPLA₂

Purified enzyme with

arachidonyl PE

substrate

3.45 µM [8]

Inhibition of lipid

peroxidation

CCl₄-induced rat liver

microsomes
7.16 µM [8]

Table 2: Anticancer Activity of Ochnaflavone

Cell Line Cancer Type IC₅₀ Value Reference

HCT-15 Human Colon Cancer 4.1 µM [5]

Table 3: Antibacterial Activity of Ochnaflavone
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Bacterial Strain Gram Stain MIC Value Reference

Pseudomonas

aeruginosa
Gram-negative 31.3 µg/mL [7]

Staphylococcus

aureus
Gram-positive 62.5 µg/mL [7]

2,3,2'',3''-Tetrahydroochnaflavone
The biological activity of 2,3,2'',3''-tetrahydroochnaflavone is less extensively studied

compared to ochnaflavone. However, its cytotoxic potential has been reported.

Table 4: Cytotoxic Activity of 2,3,2'',3''-Tetrahydroochnaflavone

Cell Line Cancer Type IC₅₀ Value Reference

P388
Murine Lymphocytic

Leukemia
8.2 µg/mL

Signaling Pathway Modulation by Ochnaflavone
Ochnaflavone has been shown to exert its anti-inflammatory effects through the modulation of

key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear

Factor-kappa B (NF-κB) pathways.

Inhibition of the MAPK Signaling Pathway
Ochnaflavone inhibits the phosphorylation of several key kinases in the MAPK pathway,

including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38

MAPK.[3] This inhibition leads to the downregulation of downstream inflammatory responses.
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Figure 3: Ochnaflavone's inhibition of the MAPK pathway.

Inhibition of the NF-κB Signaling Pathway
Ochnaflavone inhibits the NF-κB signaling pathway by preventing the degradation of the

inhibitory protein IκBα.[3] This is achieved by inhibiting the activity of the IκB kinase (IKK)

complex, which is responsible for phosphorylating IκBα and targeting it for degradation. By
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stabilizing IκBα, ochnaflavone prevents the nuclear translocation of the p65 subunit of NF-κB,

thereby inhibiting the transcription of pro-inflammatory genes.[3]
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Figure 4: Ochnaflavone's inhibition of the NF-κB pathway.

Conclusion
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Ochnaflavone and its tetrahydro-derivative, 2,3,2'',3''-tetrahydroochnaflavone, represent an

interesting pair of biflavonoids for comparative studies. Ochnaflavone has been extensively

studied and has demonstrated significant potential as a lead compound for the development of

anti-inflammatory and anticancer agents, with well-documented inhibitory effects on the MAPK

and NF-κB signaling pathways. The available data on 2,3,2'',3''-tetrahydroochnaflavone,

while more limited, indicates that it also possesses cytotoxic activity.

Further research is warranted to fully elucidate the pharmacological profile of 2,3,2'',3''-
tetrahydroochnaflavone and to directly compare its potency and mechanism of action with

ochnaflavone. Such studies will provide valuable insights into the structure-activity relationships

of this class of biflavonoids and could guide the design of novel therapeutic agents with

improved efficacy and selectivity. This technical guide serves as a foundational resource to

stimulate and support these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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relationship-to-ochnaflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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